molecular formula C6H5FIN B125011 2-Fluoro-3-iodo-5-methylpyridine CAS No. 153034-78-7

2-Fluoro-3-iodo-5-methylpyridine

Cat. No.: B125011
CAS No.: 153034-78-7
M. Wt: 237.01 g/mol
InChI Key: ANOOZLFFCNANTR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-iodo-5-methylpyridine typically involves the halogenation of pyridine derivatives. One common method is the iodination of 2-fluoro-5-methylpyridine using iodine and a suitable oxidizing agent . The reaction is usually carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using advanced chemical reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-iodo-5-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-iodo-5-methylpyridine is unique due to the specific positioning of the fluorine, iodine, and methyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-fluoro-3-iodo-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOOZLFFCNANTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437229
Record name 2-Fluoro-3-iodo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153034-78-7
Record name 2-Fluoro-3-iodo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-FLUORO-3-IODO-5-METHYLPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

26.5 ml of n-butyllithium (1.57 mol/l hexane solution) was dropwise added at −78° C. to a solution having 4.02 g (39.8 mmol) of diisopropylamine dissolved in 70 ml of tetrahydrofuran, followed by stirring for 30 minutes. To this solution, a solution having 4.42 g (39.8 mmol) of 2-fluoro-5-methylpyridine dissolved in 18 ml of tetrahydrofuran was added, followed by stirring for 4 hours to prepare 2-fluoro-5-methyl-3-pyridyllithium. Then, to this solution, a solution having 10.1 g (39.8 mmol) of iodine dissolved in 27 ml of tetrahydrofuran was added, followed by stirring for 2 hours. 16 ml of water and 120 ml of a sodium thiosulfate aqueous solution were charged, followed by extraction with ethyl ether. The organic layer was dried over magnesium sulfate and subjected to filtration, the solvent was distilled off under reduced pressure, and the obtained crude product was purified by silica gel chromatography to obtain 3.15 g (yield: 33%) of 2-fluoro-3-iodo-5-methylpyridine.
Quantity
26.5 mL
Type
reactant
Reaction Step One
Name
sodium thiosulfate
Quantity
120 mL
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
solvent
Reaction Step Two
Quantity
4.02 g
Type
reactant
Reaction Step Three
Quantity
4.42 g
Type
reactant
Reaction Step Four
Name
2-fluoro-5-methyl-3-pyridyllithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10.1 g
Type
reactant
Reaction Step Six
Quantity
70 mL
Type
solvent
Reaction Step Seven
Quantity
18 mL
Type
solvent
Reaction Step Eight
Quantity
27 mL
Type
solvent
Reaction Step Nine

Synthesis routes and methods II

Procedure details

A solution of 2-fluoro-5-methyl-pyridine (1.0 g, 9.000 mmol) in dry THF (10 mL) was added dropwise and the solution was stirred at this temp for 2 hours. A solution of iodine (2.284 g, 463.3 μL, 9.000 mmol) in THF (10 mL) was then added and the resultant mixture stirred for a further 1 hour at this temp before being quenched with water. The resulting mixture was partitioned between sodium thiosulfate solution and Et2O, organics separated and washed further with saturated NaCl. The combined organics were dried over Na2SO4, filtered and concentrated under reduced pressure to give a colourless oil. The resulting mixture was purified by column chromatography (30% EtOAc in hexanes, ˜200 mL silica) to give a colourless foam (1.409 g, 66% Yield).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
463.3 μL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
66%

Synthesis routes and methods III

Procedure details

A solution of 2M LDA in THF (371 mL, 742 mmol) was added to THF (1400 mL) at −78° C. under an atmosphere of nitrogen. To this stirred, cooled solution was added 2-fluoro-5-methylpyridine (75.0 g, 67.6 mmol) in THF (280 mL) dropwise. The reaction mixture was allowed to stir at −78° C. for 2 h and then a solution of iodine (171.5 g, 67.6 mmol) in THF (560 mL) was added dropwise. The reaction mixture was allowed to stir at −78 for 2 h and then diluted with water (875 mL). The mixture was allowed to warm to rt and was then extracted with EtOAc. The organic solutions were combined, washed with brine, dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography to give 2-fluoro-3-iodo-5-methylpyridine (80 g, 50%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1400 mL
Type
solvent
Reaction Step One
Name
Quantity
371 mL
Type
solvent
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
280 mL
Type
solvent
Reaction Step Two
Quantity
171.5 g
Type
reactant
Reaction Step Three
Name
Quantity
560 mL
Type
solvent
Reaction Step Three
Name
Quantity
875 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Diisopropylamine (92 mL) was added to THF (1.2 L), and the mixture was cooled to −18° C. in a nitrogen atmosphere. A 2.69 M solution of n-butyllithium in hexane (224 mL) was added dropwise to the solution. After completion of the dropwise addition, the mixture was warmed to −5° C. with stirring over 20 minutes. The reaction mixture was cooled to −73° C. A solution of 2-fluoro-5-methylpyridine (61 g) in THF (240 mL) was added dropwise to the reaction mixture. The reaction mixture was stirred at −75° C. for 3.5 hours. A solution of iodine (139 g) in THF (24 mL) was added dropwise to the reaction mixture. The reaction mixture was stirred at −75° C. for one hour and 55 minutes. After completion of the reaction, water (220 mL) was added to the reaction mixture at the same temperature. The mixture was stirred at the same temperature for five minutes. The reaction mixture was returned to room temperature, and water (1.2 L) was then added. A solution of sodium thiosulfate pentahydrate (136 g) in water (300 mL), and water (300 mL) were added to the mixture, followed by stirring for 10 minutes. The mixture was extracted with MTBE (1.2 L). The organic layer was washed with brine (500 mL). The combined aqueous layers were extracted with MTBE (1 L). The combined organic layers were dried over anhydrous magnesium sulfate. The desiccant was removed by filtration, and the filtrate was concentrated under reduced pressure. n-heptane was added to the residue, followed by cooling. The precipitated solid was collected by filtration. The residue was washed with n-heptane. The filtrate was cooled, and the precipitated solid was collected by filtration. This operation was repeated five times to give the title compound (109.69 g).
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step Two
Quantity
92 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.2 L
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
224 mL
Type
solvent
Reaction Step Four
Quantity
61 g
Type
reactant
Reaction Step Five
Name
Quantity
240 mL
Type
solvent
Reaction Step Five
Quantity
139 g
Type
reactant
Reaction Step Six
Name
Quantity
24 mL
Type
solvent
Reaction Step Six
Name
sodium thiosulfate pentahydrate
Quantity
136 g
Type
reactant
Reaction Step Seven
Name
Quantity
300 mL
Type
solvent
Reaction Step Seven
Name
Quantity
300 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoro-3-iodo-5-methylpyridine
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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